molecular formula C23H24N2O5S B15107116 N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide CAS No. 951976-65-1

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B15107116
CAS No.: 951976-65-1
M. Wt: 440.5 g/mol
InChI Key: KZYLXNUPFJFTTI-UHFFFAOYSA-N
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Description

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrole ring substituted with phenylsulfonyl and dimethyl groups, a benzodioxole moiety, and a carboxamide functional group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, followed by the introduction of the phenylsulfonyl group through sulfonylation reactions. The benzodioxole moiety is then attached via a coupling reaction, and finally, the carboxamide group is introduced through amidation reactions. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and benzodioxole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Its unique chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2,5-dimethyl-3-(phenylsulfonyl)benzenesulfonamide
  • N,N-dimethyl-3-(phenylsulfonyl)quinoline-8-amine
  • 4-methylamino-8-dimethylamino-3-(phenylsulfonyl)quinoline

Uniqueness

Compared to similar compounds, N-[4,5-dimethyl-3-(phenylsulfonyl)-1-propyl-1H-pyrrol-2-yl]-1,3-benzodioxole-5-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

CAS No.

951976-65-1

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propylpyrrol-2-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H24N2O5S/c1-4-12-25-16(3)15(2)21(31(27,28)18-8-6-5-7-9-18)22(25)24-23(26)17-10-11-19-20(13-17)30-14-29-19/h5-11,13H,4,12,14H2,1-3H3,(H,24,26)

InChI Key

KZYLXNUPFJFTTI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C(=C1NC(=O)C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4)C)C

Origin of Product

United States

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